![molecular formula C14H18ClN3 B2795937 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile CAS No. 118943-71-8](/img/structure/B2795937.png)
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile is a chemical compound with the molecular formula C₁₄H₁₈ClN₃ It is a derivative of piperazine and contains a chlorophenyl group, which makes it a part of the phenylpiperazine class of compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile typically involves the reaction of 3-chlorophenylpiperazine with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile attacking the butanenitrile molecule.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is carried out in reactors designed to handle the chemical reagents safely and efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxides of the compound.
Reduction Products: Reduced derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its biological activity, including potential effects on neurotransmitter systems.
Medicine: It has shown promise in preclinical studies for the treatment of certain medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile exerts its effects involves interactions with molecular targets and pathways. The compound may act on specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl isobutyl ether, 1,3-bis-(4-(3-chlorophenyl)piperazin-1-yl)propane.
Uniqueness: The presence of the butanenitrile group in this compound distinguishes it from other phenylpiperazine derivatives, potentially leading to different chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c15-13-4-3-5-14(12-13)18-10-8-17(9-11-18)7-2-1-6-16/h3-5,12H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRPHRDCYXUHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2795854.png)
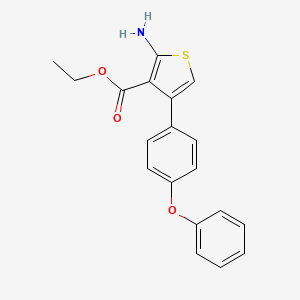
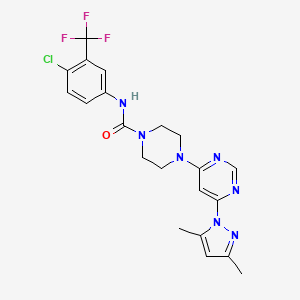
![4-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}benzonitrile](/img/structure/B2795857.png)
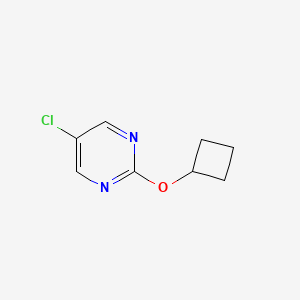
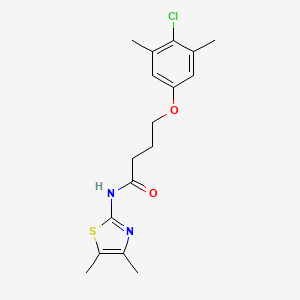
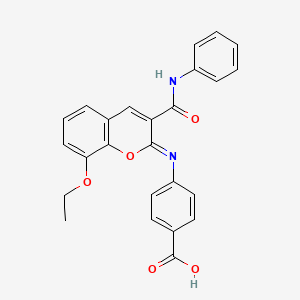
![Bicyclo[1.1.1]pentane-1-sulfonyl fluoride](/img/structure/B2795865.png)

![5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2795869.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2795870.png)
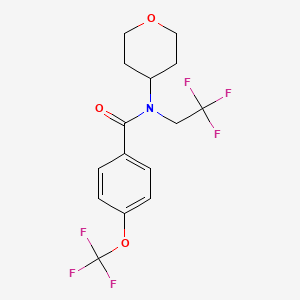
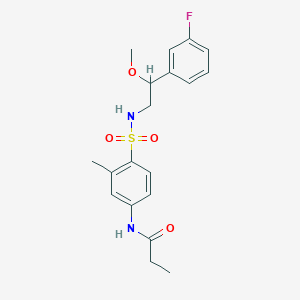
![N-mesityl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2795876.png)
